N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide is a compound that features a thiophene ring, a cyclohexyl group, and an isonicotinamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
It’s known that thiophene-based analogs can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene-based analogs are known to be involved in a variety of biological pathways due to their diverse biological effects .
Result of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting that they can have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have fungicidal activities
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have promising fungicidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide typically involves the coupling of thiophene derivatives with cyclohexylmethylamine and isonicotinic acid. One common method is the Suzuki–Miyaura coupling, which uses palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds . The reaction conditions often involve the use of boron reagents, such as organotrifluoroborate salts, under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the isonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or isonicotinamide moieties.
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD), which play crucial roles in biological processes.
Uniqueness
N-((1-(thiophen-2-yl)cyclohexyl)methyl)isonicotinamide is unique due to its combination of a thiophene ring, a cyclohexyl group, and an isonicotinamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(14-6-10-18-11-7-14)19-13-17(8-2-1-3-9-17)15-5-4-12-21-15/h4-7,10-12H,1-3,8-9,13H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQGWCZPDNBKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=NC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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